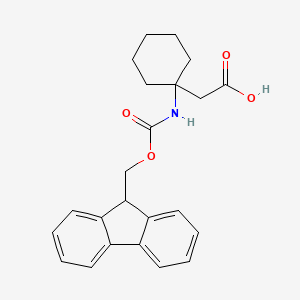Fmoc-1-amino-cyclohexane acetic acid
CAS No.: 282524-98-5
Cat. No.: VC2378253
Molecular Formula: C23H25NO4
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 282524-98-5 |
|---|---|
| Molecular Formula | C23H25NO4 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid |
| Standard InChI | InChI=1S/C23H25NO4/c25-21(26)14-23(12-6-1-7-13-23)24-22(27)28-15-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20H,1,6-7,12-15H2,(H,24,27)(H,25,26) |
| Standard InChI Key | XAUDVWHRZVURNT-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C1CCC(CC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Fmoc-1-amino-cyclohexane acetic acid, also known as (1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexyl)acetic acid, is a chemical compound widely used in peptide synthesis and other organic chemistry applications. Its molecular formula is C23H25NO4, and it has a molecular weight of approximately 379.45 g/mol . This compound is a derivative of cyclohexane and incorporates the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for preventing unwanted reactions during peptide synthesis .
Applications in Research
Fmoc-1-amino-cyclohexane acetic acid is utilized in several research areas due to its versatility and the benefits it offers in peptide synthesis and beyond.
Peptide Synthesis
This compound serves as a protecting group in peptide synthesis, allowing for selective reactions and enhancing the efficiency of the process. It is particularly useful in solid-phase peptide synthesis (SPPS), where the Fmoc group's ability to be easily removed under basic conditions is advantageous .
Drug Development
In drug development, Fmoc-1-amino-cyclohexane acetic acid plays a role in designing pharmaceuticals with improved bioavailability and stability. Its incorporation into drug molecules can enhance their pharmacokinetic properties .
Bioconjugation
The compound is used in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules. This is essential in developing targeted therapies where specificity and efficiency are critical .
Organic Chemistry and Material Science
It is employed in various organic synthesis reactions, providing researchers with a versatile tool for creating complex molecules. Additionally, it is explored in material science for developing polymers with specific properties for industrial applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume